molecular formula C9H9Cl2N3O B13015473 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one

Cat. No.: B13015473
M. Wt: 246.09 g/mol
InChI Key: YJOWYCBVHSYMRO-UHFFFAOYSA-N
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Description

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one is a chemical compound with the molecular formula C10H10Cl2N3O It is a derivative of pyrido[4,3-d]pyrimidine, characterized by the presence of two chlorine atoms and a ketone group

Preparation Methods

The synthesis of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrido[4,3-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrido[4,3-d]pyrimidine ring system.

    Ketone formation:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes, leading to the modulation of cellular functions. Detailed studies are required to elucidate the exact molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

1-(2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)ethan-1-one can be compared with other similar compounds, such as:

These compounds share a similar pyrido[4,3-d]pyrimidine core but differ in the substituents attached to the ring system. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H9Cl2N3O

Molecular Weight

246.09 g/mol

IUPAC Name

1-(2,4-dichloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)ethanone

InChI

InChI=1S/C9H9Cl2N3O/c1-5(15)14-3-2-7-6(4-14)8(10)13-9(11)12-7/h2-4H2,1H3

InChI Key

YJOWYCBVHSYMRO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C(C1)C(=NC(=N2)Cl)Cl

Origin of Product

United States

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